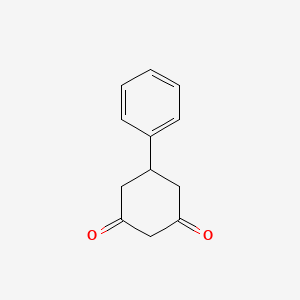

5-Phenylcyclohexane-1,3-dione

Description

Structure

3D Structure

Properties

IUPAC Name |

5-phenylcyclohexane-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O2/c13-11-6-10(7-12(14)8-11)9-4-2-1-3-5-9/h1-5,10H,6-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPPYKNLSSLIIAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC(=O)CC1=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50876772 | |

| Record name | 1,3-Cyclohexanedione, 5-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50876772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

493-72-1 | |

| Record name | 1,3-Cyclohexanedione, 5-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50876772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Phenylcyclohexane-1,3-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-Phenylcyclohexane-1,3-dione

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Phenylcyclohexane-1,3-dione is a valuable scaffold in medicinal chemistry and a versatile intermediate in the synthesis of a variety of complex organic molecules. Its unique structural features, combining a phenyl group with a cyclic dione, make it a precursor for compounds with potential therapeutic applications. This guide provides a comprehensive overview of the primary synthetic routes to this compound, with a focus on the underlying chemical principles, detailed experimental protocols, and critical process parameters. The methodologies discussed herein are grounded in established organic chemistry principles, primarily the Michael addition and subsequent intramolecular cyclization reactions, offering a robust framework for the efficient synthesis of this important molecule.

Introduction

The this compound moiety is a key structural element in a range of organic compounds, finding applications in the development of novel pharmaceuticals and agrochemicals. The presence of the phenyl group imparts specific steric and electronic properties, while the dione functionality allows for a multitude of chemical transformations, including the synthesis of fused heterocyclic systems.[1] A thorough understanding of the synthetic pathways to this core structure is therefore essential for researchers engaged in the design and synthesis of new chemical entities. This technical guide will explore the most prevalent and effective methods for the synthesis of this compound, providing both theoretical insights and practical, step-by-step protocols.

Core Synthetic Strategy: Michael Addition Followed by Intramolecular Cyclization

The most common and efficient approach to the synthesis of this compound relies on a two-step sequence:

-

Michael Addition: A nucleophilic donor, typically a malonic ester enolate, is added to a phenyl-substituted α,β-unsaturated carbonyl compound (a Michael acceptor). This reaction forms a new carbon-carbon bond and sets the stage for the subsequent cyclization.

-

Intramolecular Cyclization (Dieckmann or Claisen Condensation): The intermediate formed in the Michael addition undergoes an intramolecular condensation to form the six-membered ring of the cyclohexane-1,3-dione. This is followed by hydrolysis and decarboxylation to yield the final product.

This overall transformation can be considered a variation of the well-established Robinson annulation.[2]

Primary Synthesis Route: From Chalcone and Diethyl Malonate

This method is a classic and reliable approach to this compound, utilizing readily available starting materials.

Reaction Overview

The synthesis begins with the Michael addition of diethyl malonate to chalcone (1,3-diphenyl-2-propen-1-one). The resulting adduct then undergoes an intramolecular Claisen condensation, followed by hydrolysis and decarboxylation to afford this compound.

Reaction Mechanism

Caption: Overall workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the synthesis of similar cyclohexane-1,3-dione derivatives, such as dimedone.[3]

Step 1: Michael Addition

-

In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium metal (1 equivalent) in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon) to prepare a fresh solution of sodium ethoxide.

-

To the sodium ethoxide solution, add diethyl malonate (1.05 equivalents) dropwise with stirring.

-

Add a solution of chalcone (1 equivalent) in absolute ethanol to the reaction mixture.

-

Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

Step 2: Cyclization, Hydrolysis, and Decarboxylation

-

To the reaction mixture from Step 1, add a solution of potassium hydroxide (2.2 equivalents) in water.

-

Heat the mixture to reflux for 4-6 hours to effect both cyclization and hydrolysis of the ester groups.

-

After reflux, cool the reaction mixture and carefully acidify with dilute hydrochloric acid until the solution is just acidic to litmus paper.

-

Fit the flask with a distillation apparatus and remove the ethanol by distillation.

-

Boil the remaining aqueous solution with activated charcoal for 10-15 minutes to decolorize, then filter while hot.

-

Make the filtrate distinctly acidic to methyl orange with the addition of more dilute hydrochloric acid.

-

Boil the acidified solution for a few minutes to promote decarboxylation, then allow it to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.

-

Collect the precipitated solid by suction filtration, wash with a small amount of ice-cold water, and dry in a vacuum oven.

Data Summary

| Parameter | Value | Reference |

| Starting Materials | Chalcone, Diethyl Malonate | [4] |

| Key Reagents | Sodium ethoxide, Potassium hydroxide, Hydrochloric acid | [3] |

| Reaction Type | Michael Addition, Claisen Condensation, Hydrolysis, Decarboxylation | [2] |

| Typical Yield | 65-80% | [3] |

Alternative Synthetic Routes

While the chalcone-based route is prevalent, other strategies have been reported, primarily in the patent literature. These offer alternative starting points for accessing the this compound core.

Route 2: From Benzaldehyde, Acetone, and Malonic Ester

This approach involves a three-component reaction.

-

Initial Condensation: Benzaldehyde is first condensed with acetone to form benzylideneacetone (4-phenyl-3-buten-2-one).

-

Michael Addition and Cyclization: Benzylideneacetone then serves as the Michael acceptor for the addition of a malonic ester, followed by cyclization, hydrolysis, and decarboxylation as described in the primary route.

Caption: Synthesis via Benzylideneacetone intermediate.

Route 3: From Benzylidenemalonate and Acetoacetic Ester

This route alters the order of bond formation.

-

Knoevenagel Condensation: Benzaldehyde is condensed with a malonic ester (e.g., diethyl malonate) to form a benzylidenemalonate derivative.

-

Michael Addition and Cyclization: The benzylidenemalonate then reacts with an acetoacetic ester enolate in a Michael addition, followed by intramolecular cyclization and subsequent hydrolysis and decarboxylation.

References

An In-depth Technical Guide to the Physicochemical Properties of 5-Phenylcyclohexane-1,3-dione

For Researchers, Scientists, and Drug Development Professionals

Foreword

5-Phenylcyclohexane-1,3-dione is a versatile organic compound that serves as a crucial building block in the synthesis of a variety of more complex molecules, particularly in the pharmaceutical and chemical research sectors.[1][2] Its unique structural features, including a phenyl group on a cyclohexane-1,3-dione framework, give rise to interesting physicochemical properties and reactivity. This guide provides a comprehensive overview of these properties, offering insights into its synthesis, tautomeric nature, spectroscopic signature, and potential applications.

Molecular Structure and Core Properties

This compound is a dicarbonyl compound with the molecular formula C₁₂H₁₂O₂ and a molecular weight of 188.22 g/mol .[1][3] The core structure consists of a cyclohexane ring substituted with two carbonyl groups at positions 1 and 3, and a phenyl group at position 5. This arrangement of functional groups is responsible for its characteristic chemical behavior.

Table 1: Core Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 493-72-1 | [1][3] |

| Molecular Formula | C₁₂H₁₂O₂ | [1][3] |

| Molecular Weight | 188.22 g/mol | [3] |

| Appearance | White to light yellow crystalline powder | [3][4] |

| Melting Point | 185-188 °C | [5] |

| Boiling Point | 285-287 °C (estimated) | [1] |

| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol and acetone. | [1] |

| pKa | ~4.92 (predicted) | [3] |

Synthesis of this compound

The synthesis of this compound can be achieved through a Michael addition reaction followed by a Dieckmann-type cyclization. A common approach involves the reaction of a chalcone (1,3-diphenyl-2-propen-1-one) with a malonic ester, such as diethyl malonate, in the presence of a base.[6][7]

Experimental Protocol: Synthesis via Michael Addition and Cyclization

This protocol outlines a general and effective method for the laboratory-scale synthesis of this compound.

Step 1: Michael Addition

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium metal in absolute ethanol to prepare a solution of sodium ethoxide.

-

To this solution, add diethyl malonate dropwise at room temperature.

-

Add a solution of chalcone in ethanol to the reaction mixture.

-

Stir the mixture at room temperature for several hours until the reaction is complete (monitored by TLC).

-

Neutralize the reaction mixture with a dilute acid (e.g., HCl) and extract the product with an organic solvent (e.g., diethyl ether).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude Michael adduct.

Step 2: Cyclization, Hydrolysis, and Decarboxylation

-

Dissolve the crude adduct in a solution of sodium ethoxide in ethanol.

-

Heat the mixture to reflux for several hours to effect intramolecular cyclization.

-

After cooling, add a solution of sodium hydroxide and continue to heat at reflux to hydrolyze the ester group.

-

Acidify the cooled reaction mixture with a strong acid (e.g., concentrated HCl) and heat to induce decarboxylation.

-

Cool the mixture to allow the product to crystallize.

-

Collect the solid product by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water) to yield pure this compound.

References

- 1. 1,3-Cyclohexanedione, 5-phenyl- | C12H12O2 | CID 568962 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 493-72-1: this compound | CymitQuimica [cymitquimica.com]

- 3. This compound | 493-72-1 [chemicalbook.com]

- 4. journalcra.com [journalcra.com]

- 5. 493-72-1 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 6. researchgate.net [researchgate.net]

- 7. longdom.org [longdom.org]

tautomerism in 5-Phenylcyclohexane-1,3-dione

An In-Depth Technical Guide: Tautomerism in 5-Phenylcyclohexane-1,3-dione

Authored by: A Senior Application Scientist

Abstract

The phenomenon of tautomerism, the dynamic equilibrium between two readily interconvertible structural isomers, is a cornerstone of modern organic chemistry. For β-dicarbonyl compounds, this equilibrium, specifically keto-enol tautomerism, dictates molecular reactivity, physicochemical properties, and biological activity. This technical guide provides a comprehensive examination of the tautomeric behavior of this compound, a key structural motif in synthetic and medicinal chemistry. We will explore the structural nuances of the diketo and enol forms, the profound influence of the chemical environment on their equilibrium, and the rigorous analytical methodologies required for their characterization. This document is intended for researchers, scientists, and drug development professionals who require a deep, mechanistic understanding of this compound's behavior to inform synthesis, formulation, and biological screening.

The Fundamental Equilibrium: Diketo vs. Enol Forms

This compound is a cyclic β-diketone that exists as a dynamic equilibrium between its diketo form and its more stable enol tautomer.[1] Unlike acyclic β-diketones such as acetylacetone, the rigid cyclic structure of this compound prevents the formation of the classic six-membered, intramolecularly hydrogen-bonded ring that so strongly favors the enol form in linear systems.[2] Nevertheless, the enol form is predominantly favored in most conditions due to the thermodynamic stability conferred by the resulting conjugated π-system.

The equilibrium can be visualized as follows:

The position of this equilibrium is not static; it is exquisitely sensitive to environmental factors, a critical consideration for any experimental design or chemical process involving this molecule.

Environmental Influence on Tautomeric Equilibrium

The ratio of keto to enol tautomers is dictated primarily by the solvent environment. This dependency arises from the differing polarities of the two forms and their capacity for hydrogen bonding with solvent molecules.

The Role of the Solvent

The choice of solvent can dramatically shift the equilibrium, a phenomenon that must be accounted for in both reaction design and analytical characterization.

-

Polar Protic Solvents (e.g., Water, Methanol): These solvents can act as both hydrogen bond donors and acceptors. While they can stabilize the enol's hydroxyl group, they are particularly effective at solvating the two carbonyl groups of the more polar diketo tautomer. For cyclic β-diones, the keto form possesses a larger dipole moment because the carbonyl groups are held in a relatively parallel orientation.[3] Consequently, polar solvents tend to stabilize the keto form, shifting the equilibrium in its favor.[4]

-

Polar Aprotic Solvents (e.g., DMSO, DMF): Solvents like Dimethyl Sulfoxide (DMSO) are potent hydrogen bond acceptors but lack donor capabilities. This allows them to strongly stabilize the enol tautomer by accepting a hydrogen bond from the enolic hydroxyl group, thereby shifting the equilibrium significantly towards the enol form.[3]

-

Non-Polar Solvents (e.g., Cyclohexane, Carbon Tetrachloride): In non-polar environments, the less polar enol tautomer is generally favored. In the absence of competing solvent interactions, enol tautomers can associate via intermolecular hydrogen bonds, which is a more stable state than the isolated, highly polar diketo molecules.[5][6]

pH and Catalysis

The interconversion between the keto and enol forms is catalyzed by both acid and base.[7]

-

Acid Catalysis: Protonation of a carbonyl oxygen increases the acidity of the α-protons, facilitating their removal by a weak base (like the solvent) to form the enol.

-

Base Catalysis: A base can directly deprotonate the α-carbon to form a resonance-stabilized enolate ion. Subsequent protonation of the oxygen atom yields the enol form.

This catalytic nature means that trace amounts of acid or base in a solvent can significantly impact the observed tautomeric ratio and the rate at which equilibrium is achieved.

Analytical Characterization: Protocols and Interpretation

Quantifying the tautomeric equilibrium requires robust analytical techniques that can distinguish between the two forms. NMR and UV-Vis spectroscopy are the principal methods for this purpose, complemented by computational modeling.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful and definitive technique for studying tautomeric equilibria in solution. Because the interconversion is typically slow on the NMR timescale, distinct signals for both the keto and enol forms can be observed and integrated to determine their relative concentrations.[3][8]

Experimental Protocol: ¹H and ¹³C NMR Analysis

-

Sample Preparation: Accurately weigh ~5-10 mg of this compound and dissolve it in 0.6-0.7 mL of the desired deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in a standard 5 mm NMR tube. Ensure complete dissolution.

-

Instrument Setup: Acquire spectra on a spectrometer operating at a field strength of 400 MHz or higher for optimal resolution.

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Key signals to observe are:

-

Enol OH: A potentially broad singlet, typically downfield (>10 ppm), which will exchange upon addition of D₂O.

-

Vinyl H: A singlet in the olefinic region (5-6 ppm) characteristic of the enol.

-

Aliphatic Protons: Complex multiplets for the CH and CH₂ groups of both the keto and enol forms in the 1-4 ppm region.

-

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A quantitative ¹³C experiment (with a longer relaxation delay) may be necessary for accurate integration. Key signals include:

-

Keto C=O: Resonances around 200-210 ppm.[9]

-

Enol C=O: A resonance further upfield than the keto carbonyls.

-

Enol C=C: Resonances in the vinylic region (~100 ppm and ~170-180 ppm for the carbon bearing the OH group).

-

-

Data Analysis:

-

Carefully assign all peaks to their respective tautomers using 2D NMR techniques (COSY, HSQC) if necessary.

-

Integrate well-resolved, non-overlapping signals corresponding to each tautomer in the ¹H spectrum. For example, compare the integral of the enol's vinyl proton to a signal unique to the keto form.

-

Calculate the percentage of the enol form using the formula: % Enol = [Integral(Enol) / (Integral(Enol) + Integral(Keto))] * 100.

-

Workflow for NMR-based Tautomer Quantification

Table 1: Representative NMR Chemical Shifts for Tautomeric Forms

| Tautomer | Functional Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Diketo | C=O | - | ~205 |

| α-CH₂ | ~3.5 | ~55 | |

| β-CH₂ | ~2.8 | ~40 | |

| Enol | Enolic OH | >10 (broad) | - |

| C=O | - | ~195 | |

| C-OH | - | ~175 | |

| =CH | ~5.5 | ~100 |

Note: These are estimated values based on analogous structures. Actual values must be determined experimentally.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a sensitive technique for detecting the presence of the enol tautomer. The conjugated π-system of the enol (phenyl ring conjugated with the enone moiety) results in a π→π* transition at a significantly longer wavelength (λ_max) compared to the n→π* transitions of the isolated carbonyls in the diketo form.[10][11][12]

Experimental Protocol: Solvent-Dependent UV-Vis Analysis

-

Stock Solution: Prepare a concentrated stock solution of this compound in a volatile solvent like acetonitrile.

-

Sample Preparation: Prepare a series of dilute solutions (~10⁻⁴ to 10⁻⁵ M) in various solvents of interest (e.g., hexane, acetonitrile, methanol, water).

-

Spectral Acquisition: Record the UV-Vis absorption spectrum for each solution from approximately 200 nm to 400 nm using a dual-beam spectrophotometer, with the pure solvent as a reference.

-

Data Analysis: Identify the λ_max for the prominent absorption band in each solvent. A shift in λ_max and changes in molar absorptivity (ε) will correlate with the shift in the tautomeric equilibrium. The appearance of a strong band around 280-320 nm is indicative of the enol form.

While highly useful for qualitative assessment, deriving precise quantitative ratios from UV-Vis data can be challenging unless the molar absorptivities of the pure tautomers are known.[13]

Computational Modeling

Theoretical calculations, particularly using Density Functional Theory (DFT), provide invaluable insight into the intrinsic stability of the tautomers and help rationalize experimental findings.[14]

Computational Workflow: DFT Analysis

-

Structure Optimization: Build the 3D structures of both the diketo and enol tautomers. Perform geometry optimization calculations in the gas phase and in various solvents using a continuum solvation model (e.g., CPCM, SMD) at a suitable level of theory (e.g., B3LYP/6-311+G(d,p)).[15]

-

Energy Calculation: Perform frequency calculations on the optimized geometries to confirm they are true minima (no imaginary frequencies) and to obtain thermodynamic data (enthalpy, Gibbs free energy).

-

Equilibrium Prediction: The difference in the calculated Gibbs free energies (ΔG) between the enol and keto forms can be used to predict the equilibrium constant (K_eq = e^(-ΔG/RT)).

Conclusion and Outlook

The tautomerism of this compound is a classic yet critical example of structural dynamism governed by environmental factors. The predominance of the enol tautomer in most conditions, driven by the stability of the conjugated system, is the key determinant of its reactivity. For professionals in drug development and synthetic chemistry, a thorough understanding of this keto-enol equilibrium is not merely academic; it is essential. The choice of solvent in a reaction can dictate which tautomer is present and therefore which nucleophilic or electrophilic sites are available, directly impacting reaction outcomes and yields. Similarly, in a biological context, the specific tautomer present in an aqueous physiological environment will determine how the molecule interacts with its target receptor or enzyme. The rigorous application of the analytical and computational protocols detailed in this guide enables researchers to precisely characterize, predict, and ultimately control the tautomeric behavior of this versatile chemical entity.

References

- 1. 1,3-Cyclohexanedione - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. glaserr.missouri.edu [glaserr.missouri.edu]

- 4. researchgate.net [researchgate.net]

- 5. asianpubs.org [asianpubs.org]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. benchchem.com [benchchem.com]

- 8. Tautomerism Detected by NMR | Encyclopedia MDPI [encyclopedia.pub]

- 9. mdpi.com [mdpi.com]

- 10. Predicting Keto-Enol Equilibrium from Combining UV/Visible Absorption Spectroscopy with Quantum Chemical Calculations of Vibronic Structures for Many Excited States. A Case Study on Salicylideneanilines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. taylorandfrancis.com [taylorandfrancis.com]

- 12. researchgate.net [researchgate.net]

- 13. scispace.com [scispace.com]

- 14. Computational Study of the Keto-Enol Tautomerism of 3-Phenyl-2,4-Pentanedione in the Gaseous Phase and Solvents Using DFT Methods – Oriental Journal of Chemistry [orientjchem.org]

- 15. Solvent effect on keto–enol tautomerism in a new β-diketone: a comparison between experimental data and different theoretical approaches - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

solubility of 5-Phenylcyclohexane-1,3-dione in organic solvents

An In-Depth Technical Guide to the Solubility of 5-Phenylcyclohexane-1,3-dione in Organic Solvents

Authored by a Senior Application Scientist

This guide provides a detailed exploration of the solubility characteristics of this compound (CAS No. 493-72-1), a critical intermediate in the synthesis of pharmaceuticals and other fine chemicals.[1][2][3] Understanding its behavior in various organic solvents is paramount for optimizing reaction conditions, designing purification strategies, and formulating final products. This document moves beyond simple data reporting to explain the underlying chemical principles governing its solubility, offering researchers and drug development professionals a predictive framework for solvent selection and experimental design.

Physicochemical Profile of this compound

To understand solubility, one must first understand the molecule itself. This compound is a multifaceted organic compound with distinct structural regions that dictate its interaction with its environment.

Appearing as a white to light yellow crystalline powder, its core structure consists of a cyclohexane ring functionalized with two carbonyl groups and a phenyl substituent.[1] This unique combination of a bulky, non-polar phenyl group and a polar diketone system is the primary determinant of its solubility profile.

Key Physicochemical Properties:

| Property | Value | Source |

|---|---|---|

| CAS Number | 493-72-1 | [1][2][3][4][5] |

| Molecular Formula | C₁₂H₁₂O₂ | [1][2][5] |

| Molecular Weight | ~188.22 g/mol | [4][5] |

| Appearance | Off-white to light yellow crystalline powder | [1] |

| Melting Point | 188 °C | [3][4] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

| Topological Polar Surface Area | 34.1 Ų |[1] |

A crucial aspect of 1,3-diones is their existence in a dynamic equilibrium between keto and enol tautomers. The enol form is stabilized by intramolecular hydrogen bonding, creating a pseudo-aromatic six-membered ring. This equilibrium is heavily influenced by the solvent environment, which in turn affects solubility.[6][7] In non-polar solvents, the enol form often predominates, while polar solvents can shift the equilibrium.[6]

Caption: Keto-enol tautomerism of the diketone, influenced by solvent polarity.

The Science of Solubility: A Predictive Framework

The principle of "like dissolves like" is the cornerstone of solubility prediction.[8] A solute's ability to dissolve in a solvent is determined by the balance of energy required to break solute-solute and solvent-solvent interactions versus the energy gained from forming new solute-solvent interactions. For this compound, this translates to a competition between its polar and non-polar regions.

-

Polar Interactions : The two carbonyl groups (C=O) are electron-rich and create a significant dipole moment, making them sites for dipole-dipole interactions and hydrogen bond acceptance.[1][2]

-

Non-Polar Interactions : The phenyl ring and the saturated cyclohexane backbone are non-polar and interact primarily through weaker van der Waals forces (specifically, London dispersion forces).

A solvent's effectiveness hinges on its ability to form favorable interactions with both parts of the molecule to overcome the strong intermolecular forces within the compound's crystal lattice.

Caption: Dominant intermolecular forces between the compound and solvent classes.

Solubility Profile Across Organic Solvent Classes

Based on its structure and the principles of intermolecular forces, we can predict and rationalize the solubility of this compound.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale (Causality Behind the Observation) |

| Polar Protic | Ethanol, Methanol | Soluble | These solvents are excellent hydrogen bond donors and acceptors. They effectively solvate the polar diketone portion of the molecule, while their alkyl chains provide sufficient van der Waals interactions with the non-polar regions. This dual interaction capability is strong enough to overcome the solute's crystal lattice energy. Guidechem specifically notes its solubility in ethanol.[1] |

| Polar Aprotic | Acetone, Dimethyl Sulfoxide (DMSO), Tetrahydrofuran (THF) | Soluble | These solvents possess strong dipoles that interact favorably with the carbonyl groups of the diketone.[9] While they cannot donate hydrogen bonds, their ability to accept them and engage in strong dipole-dipole interactions is sufficient for dissolution. Acetone is confirmed as a suitable solvent.[1] |

| Apolar Aromatic | Toluene, Benzene | Slightly Soluble to Soluble | The phenyl group on the solute has a strong affinity for aromatic solvents through π-π stacking and van der Waals forces. While these solvents cannot effectively solvate the polar diketone moiety, the interaction with the large non-polar part can lead to at least partial solubility, which is often enhanced by heating. |

| Apolar Aliphatic | Hexane, Cyclohexane | Poorly Soluble | These solvents interact only through weak van der Waals forces. They cannot provide the strong, directed interactions (like dipole-dipole or hydrogen bonding) needed to break apart the crystal lattice and solvate the highly polar diketone functional group. The energy gained from solute-solvent interaction is insufficient. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Moderately Soluble | These solvents are weakly polar. They offer a balance, being able to provide some dipole-dipole interactions for the ketone groups while also effectively solvating the non-polar phenyl and cyclohexane parts. Solubility is generally moderate but can be very useful for chromatographic purification. |

| Aqueous | Water | Sparingly Soluble | Despite having two hydrogen bond accepting carbonyl groups, the large, hydrophobic surface area of the phenyl and cyclohexane rings dominates the molecule's character, repelling water.[1] This makes it sparingly soluble in purely aqueous systems.[1] The energy cost of creating a cavity in the highly structured water network for the non-polar parts is too high. |

Standardized Protocol for Experimental Solubility Determination

To ensure reproducible and accurate data, a systematic approach to solubility measurement is essential. The following protocol provides a self-validating workflow for both qualitative and quantitative assessment. The core principle is to establish equilibrium between the dissolved and undissolved solute at a controlled temperature.

Objective: To determine the approximate solubility of this compound in a target organic solvent.

Materials:

-

This compound (purity ≥96%)

-

Target organic solvent(s) (analytical grade)

-

Calibrated analytical balance

-

Glass vials or test tubes with caps

-

Vortex mixer

-

Temperature-controlled orbital shaker or water bath

-

Micropipettes

-

(For quantitative analysis) HPLC or UV-Vis Spectrophotometer

Part A: Qualitative Assessment (Rapid Screening)

This method is ideal for quickly classifying a solvent.

-

Preparation: Add ~25 mg of this compound to a small test tube.[10]

-

Solvent Addition: Add the target solvent in 0.25 mL increments.

-

Mixing: After each addition, cap the tube and vortex vigorously for 30-60 seconds to facilitate dissolution.[10][11]

-

Observation: Observe the solution against a dark background. Complete dissolution means no visible solid particles remain.

-

Classification:

-

Soluble: Dissolves in <1 mL of solvent.

-

Slightly Soluble: Requires 1-5 mL of solvent to dissolve.

-

Sparingly/Insoluble: Does not fully dissolve even after adding 5 mL of solvent.

-

Part B: Quantitative Assessment (Equilibrium Solubility Method)

This protocol determines the solubility value (e.g., in mg/mL).

-

Establish Saturation: Add an excess amount of this compound to a vial containing a known volume (e.g., 5 mL) of the solvent. "Excess" means a significant amount of solid remains undissolved.

-

Equilibration (Critical Step): Cap the vial tightly and place it in a temperature-controlled shaker set to a standard temperature (e.g., 25 °C). Equilibrate for at least 24 hours. This step is crucial to ensure the solution is truly saturated and the system has reached thermodynamic equilibrium.

-

Phase Separation: Remove the vial and let it stand undisturbed to allow the excess solid to settle. To ensure complete removal of solid, centrifuge the sample.

-

Sample Dilution: Carefully withdraw a known volume of the clear supernatant. Perform a precise serial dilution with the same solvent to bring the concentration into the linear range of the analytical instrument.

-

Analysis: Analyze the diluted sample using a pre-calibrated HPLC or UV-Vis spectrophotometer to determine the exact concentration of the dissolved compound.

-

Calculation: Back-calculate the original concentration in the supernatant to determine the solubility in mg/mL or mol/L.

Caption: Experimental workflows for determining qualitative and quantitative solubility.

References

- 1. Page loading... [guidechem.com]

- 2. CAS 493-72-1: this compound | CymitQuimica [cymitquimica.com]

- 3. This compound | 493-72-1 [chemicalbook.com]

- 4. 5-苯基-1,3-环己二酮 96% | Sigma-Aldrich [sigmaaldrich.com]

- 5. This compound - Amerigo Scientific [amerigoscientific.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. m.youtube.com [m.youtube.com]

- 9. A methodical selection process for the development of ketones and esters as bio-based replacements for traditional hydrocarbon solvents - Green Chemistry (RSC Publishing) DOI:10.1039/C8GC01132J [pubs.rsc.org]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. chem.ws [chem.ws]

CAS number 493-72-1 chemical information

An In-Depth Technical Guide to 5-Phenylcyclohexane-1,3-dione (CAS 493-72-1)

Executive Summary

This compound, identified by CAS Number 493-72-1, is a highly versatile dicarbonyl compound that serves as a pivotal building block in modern organic synthesis. Its unique structural arrangement, featuring a phenyl substituent on a cyclohexanedione ring, imparts a combination of aromatic properties and pronounced reactivity centered around an active methylene group. This guide provides a comprehensive technical overview for researchers and drug development professionals, detailing the compound's physicochemical properties, a robust synthetic pathway, mechanistic insights into its reactivity, and key applications in the synthesis of complex heterocyclic scaffolds. All protocols and claims are substantiated with authoritative references to ensure scientific integrity and reproducibility.

Physicochemical Properties & Structural Analysis

The utility of any synthetic intermediate is fundamentally dictated by its physical and chemical characteristics. This section delineates the core identity and structural nuances of this compound.

Core Chemical Identity

| Parameter | Value | Reference |

| CAS Number | 493-72-1 | [1] |

| Molecular Formula | C₁₂H₁₂O₂ | [2] |

| Molecular Weight | 188.22 g/mol | [1] |

| IUPAC Name | This compound | [2] |

| Synonyms | 1,3-Cyclohexanedione, 5-phenyl- | [2] |

| InChI Key | UPPYKNLSSLIIAZ-UHFFFAOYSA-N | [1] |

| Canonical SMILES | C1C(CC(=O)CC1=O)C2=CC=CC=C2 | [1] |

Structural Features and Tautomerism

The reactivity of this compound is dominated by the presence of two carbonyl groups separated by a methylene (CH₂) group at the C2 position. The protons on this methylene carbon are significantly acidic (pKa ≈ 4.9) due to the electron-withdrawing effect of the adjacent carbonyls, which stabilize the resulting conjugate base (an enolate) through resonance.[3] This acidity facilitates deprotonation even with mild bases, forming a key nucleophilic intermediate for various carbon-carbon bond-forming reactions.

Crucially, like other 1,3-dicarbonyl compounds, it exists in a dynamic equilibrium between its diketo form and two possible enol tautomers.[4][5] The enol form is stabilized by the formation of a conjugated system and a strong intramolecular hydrogen bond.[4][6] This keto-enol tautomerism is solvent-dependent and fundamental to its reaction mechanisms.[7]

Caption: Keto-Enol Tautomerism of this compound.

Spectroscopic Profile

Full characterization relies on standard spectroscopic methods. While specific spectra are lot-dependent, analytical data including ¹H NMR, ¹³C NMR, LC-MS, and IR are typically available from commercial suppliers and in spectral databases.[8][9] These techniques are essential for confirming the structure and assessing the purity of both starting material and reaction products.

Tabulated Physicochemical Data

| Property | Value | Notes | Reference |

| Appearance | Faint yellow to light yellow crystalline powder | Visual inspection. | [9] |

| Melting Point | 188 °C | Value reported by major supplier. | [1] |

| Melting Point | 104-107 °C | A lower value is also reported. | [9] |

| Solubility | Soluble in organic solvents like ethanol and acetone; sparingly soluble in water. | Essential for selecting reaction and purification solvents. | [2][9] |

| Topological Polar Surface Area | 34.1 Ų | Computed value, relevant for drug development. | [2] |

| Storage | Store in a cool, dry place. Sealed in dry, Room Temperature. | Protect from moisture and light. | [9] |

Synthesis and Purification

While commercially available, understanding the synthesis of this compound provides insight into its structure and potential impurities. The most logical and established route for analogous cyclohexane-1,3-diones involves a sequential Michael addition and intramolecular Claisen (or Dieckman) condensation.[10][11][12]

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Michael-Claisen Synthesis

This protocol is a representative procedure based on established chemical principles for the synthesis of substituted cyclohexanediones.

Step 1: Enolate Formation and Michael Addition

-

To a solution of sodium ethoxide (1.1 eq) in absolute ethanol in a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add diethyl malonate (1.0 eq) dropwise at room temperature.

-

Stir the mixture for 30 minutes to ensure complete formation of the malonate enolate.

-

Add cinnamaldehyde (1.0 eq) dropwise to the solution. An exothermic reaction may be observed.

-

After the addition is complete, heat the reaction mixture to reflux for 2-4 hours, monitoring the disappearance of starting materials by TLC.

Causality: Sodium ethoxide is a sufficiently strong base to deprotonate diethyl malonate, creating a soft nucleophile (enolate). This soft nucleophile preferentially attacks the β-carbon of the α,β-unsaturated system of cinnamaldehyde in a conjugate (Michael) addition, which is thermodynamically favored over direct addition to the carbonyl carbon.[13]

Step 2: Intramolecular Condensation, Hydrolysis, and Decarboxylation

-

After the Michael addition is complete, add a solution of sodium hydroxide (3.0 eq) in water to the reaction mixture.

-

Continue to heat at reflux for an additional 4-6 hours to facilitate both cyclization and saponification (ester hydrolysis).

-

Cool the reaction mixture to room temperature and then carefully acidify with concentrated hydrochloric acid until the pH is ~1-2. Vigorous gas (CO₂) evolution will occur.

-

The product will precipitate as a solid. Cool the mixture in an ice bath for 1 hour to maximize precipitation.

Causality: The strong base facilitates a second deprotonation, allowing for an intramolecular Claisen condensation to form the six-membered ring. Subsequent addition of aqueous base and heat saponifies the remaining ester group to a carboxylate. Acidification serves a dual purpose: it protonates the carboxylate to the carboxylic acid and catalyzes the decarboxylation of the resulting β-keto acid, which is an unstable intermediate, to yield the final product.[12]

Step 3: Purification

-

Collect the crude solid by vacuum filtration and wash with cold water.

-

Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water or acetone) to yield pure this compound as a crystalline solid.

Chemical Reactivity & Mechanistic Insights

The synthetic utility of this compound stems from its ability to participate in a wide array of chemical transformations, primarily leveraging the nucleophilicity of its enolate form.

Key Synthetic Applications

The compound is a well-established precursor for various heterocyclic systems. Its applications include:

-

Synthesis of Benzophenanthridines and Hexahydrobenzo[a]phenanthridin-4-ones: Achieved via condensation reactions with naphthalen-2-amine derivatives.[1][3]

-

Preparation of Iodonium Betaines: Demonstrating the nucleophilicity of the C2 carbon.[1][3]

-

Multi-component Reactions: It is an ideal 1,3-dicarbonyl component in reactions like the Hantzsch Pyridine Synthesis to create substituted dihydropyridines, which are valuable pharmaceutical scaffolds.[14][15][16]

-

Domino Knoevenagel/6π-Electrocyclization: A powerful method for synthesizing substituted 2H-pyrans.[1][3]

Protocol & Mechanism: Synthesis of 2H-Pyrans

This reaction exemplifies the compound's utility in a domino reaction, where a single procedure initiates multiple bond-forming events. The process begins with a Knoevenagel condensation between this compound and an aldehyde, followed by a thermally or catalytically induced 6π-electrocyclization.[1][17]

Caption: Mechanism for 2H-Pyran synthesis.

Experimental Protocol:

-

In a flask, dissolve this compound (1.0 eq), an aromatic aldehyde (1.0 eq), and malononitrile (1.0 eq) in ethanol.

-

Add a catalytic amount of a basic catalyst, such as piperidine or triethylamine (0.1 eq).

-

Heat the mixture to reflux and monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture. The product often precipitates from the solution.

-

Collect the solid product by filtration and recrystallize from a suitable solvent like ethanol.

Causality: The base catalyzes the initial Knoevenagel condensation between the active methylene of the diketone and the aldehyde, forming a reactive benzylidene intermediate after dehydration.[18][19][20] This intermediate contains a conjugated 1-oxatriene system, which, upon heating, undergoes a concerted 6π-electrocyclization to form the dihydropyran ring. A final tautomerization yields the stable, aromatic 2H-pyran product.

Applications in Medicinal Chemistry & Materials Science

The scaffolds derived from this compound are of significant interest to drug development professionals.

-

Pharmaceutical Intermediates: The compound serves as a starting material for various active pharmaceutical ingredients (APIs).[2][9] The pyran, pyridine, and phenanthridine cores that can be synthesized from it are prevalent in numerous biologically active molecules.

-

Agrochemicals: It is also used as an intermediate in the production of agrochemicals.[2]

Handling, Storage, and Safety

Adherence to safety protocols is paramount when handling any chemical reagent.

GHS Hazard Information

| Pictogram | Signal Word | Hazard Statements | Reference |

|

| Warning | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [10] |

Personal Protective Equipment (PPE) and Handling

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear compatible chemical-resistant gloves (e.g., nitrile) and a lab coat.

-

Respiratory Protection: For operations generating dust, use a NIOSH-approved N95 dust mask or higher-level respirator.

-

Handling: Avoid breathing dust. Avoid contact with skin and eyes. Wash hands thoroughly after handling.[10]

Storage and Stability

-

Conditions: Keep the container tightly closed in a dry and well-ventilated place.[10]

-

Incompatibilities: Avoid strong oxidizing agents.

-

Stability: The compound is stable under recommended storage conditions.

Conclusion

This compound is a cornerstone intermediate in organic synthesis, valued for its predictable reactivity and its utility in constructing diverse and complex molecular architectures. Its acidic methylene protons and keto-enol tautomerism provide a gateway to a rich variety of transformations, including Michael additions, Claisen condensations, and multi-component domino reactions. For researchers in pharmaceuticals and materials science, a thorough understanding of this compound's properties, synthesis, and reaction mechanisms is essential for leveraging its full potential in the development of novel molecules and materials.

References

- 1. 5-苯基-1,3-环己二酮 96% | Sigma-Aldrich [sigmaaldrich.com]

- 2. CAS 493-72-1: this compound | CymitQuimica [cymitquimica.com]

- 3. This compound | 493-72-1 [chemicalbook.com]

- 4. youtube.com [youtube.com]

- 5. Computational Study of the Keto-Enol Tautomerism of 3-Phenyl-2,4-Pentanedione in the Gaseous Phase and Solvents Using DFT Methods – Oriental Journal of Chemistry [orientjchem.org]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound CAS#: 493-72-1 [m.chemicalbook.com]

- 9. Page loading... [wap.guidechem.com]

- 10. studycorgi.com [studycorgi.com]

- 11. Consecutive Michael-Claisen Process for Cyclohexane-1,3-dione Derivative (CDD) Synthesis from Unsubstituted and Substituted Acetone [organic-chemistry.org]

- 12. Solved In an experiment I, | Chegg.com [chegg.com]

- 13. m.youtube.com [m.youtube.com]

- 14. royalsocietypublishing.org [royalsocietypublishing.org]

- 15. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]

- 16. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]

- 17. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 18. m.youtube.com [m.youtube.com]

- 19. The Importance and Applications of Knoevenagel Reaction (Brief Review) – Oriental Journal of Chemistry [orientjchem.org]

- 20. Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Architectural Significance of a Versatile Scaffold

An In-Depth Technical Guide to the Molecular Structure of 5-Phenylcyclohexane-1,3-dione

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic chemistry and medicinal drug discovery, the utility of a molecule is often dictated by its structural nuance and reactive potential. This compound, a seemingly straightforward organic compound, is a prime example of a molecular scaffold whose subtleties unlock significant synthetic possibilities. It serves as a critical building block in the synthesis of a variety of complex heterocyclic systems and pharmacologically relevant molecules.[1][2][3] Its applications range from the preparation of benzophenanthridine derivatives to the synthesis of novel 2H-pyrans and iodonium betaines.[3][4][5]

This guide moves beyond a superficial overview to provide a detailed exploration of the core molecular characteristics of this compound. We will dissect its structural properties, delve into the critical phenomenon of keto-enol tautomerism that governs its reactivity, and outline the spectroscopic methods that serve as a self-validating system for its characterization. For the drug development professional, understanding these foundational principles is paramount, as the structural form of a precursor directly influences reaction pathways, yield, and the ultimate architecture of the target therapeutic agent.

Core Molecular Framework and Physicochemical Properties

At its heart, this compound is composed of a cyclohexane ring functionalized with two carbonyl groups at the 1 and 3 positions, and a phenyl substituent at the 5 position.[2] This arrangement classifies it as a β-diketone, a functionality that is the primary determinant of its chemical behavior. The presence of the bulky phenyl group introduces specific steric and electronic effects, influencing both the conformation of the cyclohexane ring and the reactivity of the dicarbonyl system.

The compound typically appears as a white to off-white crystalline solid and is sparingly soluble in water but soluble in common organic solvents like ethanol and acetone.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₁₂O₂ | [1][5] |

| Molecular Weight | 188.22 g/mol | [1][5] |

| CAS Number | 493-72-1 | [1][2][3] |

| Appearance | White to light yellow crystalline powder | [1] |

| Melting Point | 188 °C (lit.) | [3][4][5] |

| Topological Polar Surface Area | 34.1 Ų | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

The fundamental diketo structure can be visualized as follows:

References

The Duality of Reactivity: An In-depth Technical Guide to the Dicarbonyl Groups in 5-Phenylcyclohexane-1,3-dione

This guide provides a comprehensive exploration of the chemical reactivity inherent in the dicarbonyl functionality of 5-Phenylcyclohexane-1,3-dione. Tailored for researchers, scientists, and professionals in drug development, this document delves into the structural nuances, mechanistic pathways, and synthetic utility of this versatile scaffold. We will dissect the causality behind its reactivity, offering field-proven insights and detailed experimental frameworks to empower your research and development endeavors.

Introduction: A Scaffold of Synthetic Promise

This compound is a captivating molecule within the realm of organic synthesis, primarily owing to the rich and varied reactivity of its 1,3-dicarbonyl motif. This cyclic diketone serves as a pivotal building block for the construction of a diverse array of complex molecular architectures, including a variety of heterocyclic compounds.[1][2] Its utility is particularly pronounced in the synthesis of novel therapeutic agents and functional materials. The presence of a phenyl group at the 5-position introduces both steric and electronic effects that modulate the reactivity of the dicarbonyl system, offering unique opportunities for selective transformations.[3] This guide will illuminate the fundamental principles governing the reactivity of this compound, providing a robust intellectual toolkit for its strategic deployment in synthesis.

Structural and Electronic Landscape

The reactivity of this compound is intrinsically linked to its molecular structure and electronic properties. The molecule features a cyclohexane ring bearing two carbonyl groups in a 1,3-relationship and a phenyl substituent at the 5-position.

| Property | Value | Source |

| CAS Number | 493-72-1 | [1][4] |

| Molecular Formula | C₁₂H₁₂O₂ | [4] |

| Molecular Weight | 188.22 g/mol | [1][4] |

| Melting Point | 188 °C | [1] |

| Appearance | Slightly yellow to yellow crystalline powder | [5] |

The electron-withdrawing nature of the two carbonyl groups significantly influences the acidity of the methylene protons at the C2 position, making them readily abstractable to form a resonance-stabilized enolate.[3] The phenyl group, while seemingly distant, exerts a subtle yet significant influence on the molecule's conformation and the electronic environment of the reactive sites.

The Dynamic Equilibrium: Keto-Enol Tautomerism

A cornerstone of the reactivity of 1,3-dicarbonyl compounds is the phenomenon of keto-enol tautomerism. In solution, this compound exists in a dynamic equilibrium between its diketo and enol forms. The enol form is stabilized by conjugation of the C=C double bond with the remaining carbonyl group and the phenyl ring.

Caption: Keto-enol tautomerism in this compound.

The position of this equilibrium is influenced by factors such as the solvent, temperature, and pH. The formation of the enol or its corresponding enolate is a prerequisite for many of the reactions discussed in the following sections.

The Heart of Reactivity: Reactions of the Dicarbonyl Groups

The synthetic versatility of this compound stems from the array of reactions that can be orchestrated at its dicarbonyl core. The acidic methylene protons and the electrophilic carbonyl carbons are the primary sites of reactivity.

Acidity and Enolate Formation

The protons on the carbon atom flanked by the two carbonyl groups (C2) are significantly acidic (pKa ≈ 5 in water) due to the resonance stabilization of the resulting carbanion (enolate).

Caption: Enolate formation from this compound.

This facile enolate formation is the gateway to a multitude of carbon-carbon bond-forming reactions.

C-Alkylation and Acylation

The nucleophilic enolate readily reacts with electrophiles such as alkyl halides and acyl chlorides to afford C-alkylated and C-acylated products, respectively. These reactions are fundamental for elaborating the molecular framework. A simple procedure for the C-alkylation of cyclic 1,3-diketones has been reported using Triton B as a base in aqueous conditions.[6]

Experimental Protocol: C-Alkylation of this compound (Representative)

-

Dissolution: Dissolve this compound (1.0 eq) in a suitable solvent (e.g., THF, DMF).

-

Base Addition: Add a strong base (e.g., NaH, KH, or Triton B) (1.1 eq) at 0 °C and stir for 30 minutes to generate the enolate.[6]

-

Electrophile Addition: Add the alkyl halide (1.2 eq) dropwise at 0 °C and allow the reaction to warm to room temperature.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with saturated aqueous NH₄Cl solution and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify the crude product by column chromatography.

Condensation Reactions: Building Complexity

The dicarbonyl moiety is a superb substrate for various condensation reactions, enabling the construction of complex ring systems.

The Knoevenagel condensation involves the reaction of an active hydrogen compound with a carbonyl group, followed by dehydration. In the case of this compound, the active methylene group can react with aldehydes or ketones to yield α,β-unsaturated products.[7][8] This reaction is often catalyzed by a weak base, such as an amine.[7]

Mechanism of the Knoevenagel Condensation

Caption: General mechanism of the Knoevenagel condensation.

This reaction is a key step in the synthesis of various pyran derivatives.[9]

While intramolecular aldol condensations are more common for 1,5-dicarbonyl compounds, intermolecular aldol-type reactions can occur between the enolate of this compound and an aldehyde or ketone. The initial aldol adduct can then undergo dehydration to form a conjugated enone. A solventless aldol condensation procedure has been reported using sodium hydroxide as a catalyst.[10][11]

Michael Addition

The enolate of this compound can act as a Michael donor, adding to α,β-unsaturated carbonyl compounds in a conjugate addition reaction. This is a powerful method for forming new carbon-carbon bonds and constructing more complex molecular skeletons.

Synthesis of Heterocyclic Compounds

A significant application of the reactivity of this compound is in the synthesis of a wide variety of heterocyclic compounds.

-

Pyran Derivatives: Multi-component reactions involving this compound, an aldehyde, and a source of cyanide (like malononitrile) can lead to the formation of highly substituted 4H-pyran derivatives.[9]

-

Benzophenanthridine and Benzoacridine Derivatives: Condensation reactions with N-arylmethylene-2-naphthylamines are employed in the synthesis of hexahydrobenzo[a]phenanthridin-4-one and benzophenanthridine derivatives.[1][2][12]

The Influence of the Phenyl Group

The phenyl substituent at the 5-position is not a mere spectator. It exerts both steric and electronic effects that fine-tune the reactivity of the dicarbonyl groups.

-

Steric Effects: The bulky phenyl group can influence the approach of reagents, potentially leading to diastereoselectivity in reactions at the C2 or C4/C6 positions.

-

Electronic Effects: The phenyl group can participate in conjugation with the enolate system, subtly altering its nucleophilicity and the stability of reaction intermediates.

Applications in Drug Discovery and Development

The diverse reactivity of the this compound scaffold makes it an attractive starting point for the synthesis of libraries of compounds for drug discovery. The resulting heterocyclic derivatives have shown a wide range of biological activities, including potential as anticancer agents.[13] The ability to readily modify the core structure through the reactions described in this guide allows for systematic structure-activity relationship (SAR) studies.

Conclusion

This compound is a molecule of significant synthetic potential, primarily due to the versatile reactivity of its dicarbonyl groups. The interplay of its acidic methylene protons, electrophilic carbonyl carbons, and the directing influence of the phenyl substituent allows for a rich tapestry of chemical transformations. A thorough understanding of the principles of enolate formation, keto-enol tautomerism, and the mechanisms of key reactions such as the Knoevenagel condensation and Michael addition is paramount for harnessing the full synthetic power of this valuable building block. This guide has provided a detailed overview of these core concepts, along with practical experimental considerations, to aid researchers in the strategic design and execution of novel synthetic routes towards new chemical entities with potential applications in medicine and materials science.

References

- 1. 5-Phenyl-1,3-cyclohexanedione 96 493-72-1 [sigmaaldrich.com]

- 2. This compound | 493-72-1 [chemicalbook.com]

- 3. CAS 493-72-1: this compound | CymitQuimica [cymitquimica.com]

- 4. 1,3-Cyclohexanedione, 5-phenyl- | C12H12O2 | CID 568962 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound CAS#: 493-72-1 [m.chemicalbook.com]

- 6. Alkylation of Cyclic 1,3-Diketones | Semantic Scholar [semanticscholar.org]

- 7. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 8. The Importance and Applications of Knoevenagel Reaction (Brief Review) – Oriental Journal of Chemistry [orientjchem.org]

- 9. encyclopedia.pub [encyclopedia.pub]

- 10. sciepub.com [sciepub.com]

- 11. rsc.org [rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. Multi-Component Reactions of Cyclohexan-1,3-dione: Synthesis of Fused Pyran, Pyridine, Thiophene and Pyrazole Derivatives with c-Met, Anti-Proliferative Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to 5-Phenylcyclohexane-1,3-dione: From Historical Synthesis to Modern Application

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist

This document provides an in-depth examination of 5-Phenylcyclohexane-1,3-dione, a pivotal intermediate in synthetic organic chemistry. We will explore its historical synthetic origins, rooted in the foundational principles of carbon-carbon bond formation, detail its core physicochemical properties, and discuss its contemporary applications as a versatile building block in the development of complex molecules, including pharmaceuticals and agrochemicals.

Introduction and Significance

This compound is an organic compound featuring a cyclohexane core functionalized with two carbonyl groups at the 1 and 3 positions and a phenyl substituent at the 5 position.[1] This structure, possessing both aromatic character and the high reactivity of a β-diketone, makes it a valuable precursor in organic synthesis. The diketone functionality allows for a wide range of chemical transformations, including condensations, oxidations, and reductions, while the phenyl group influences the molecule's steric and electronic properties.[1]

Primarily, it serves as a key intermediate in the synthesis of more complex molecular architectures. Its utility is well-documented in the preparation of various heterocyclic systems and polycyclic compounds, such as benzophenanthridine derivatives and substituted 2H-pyrans.[2][3][4] This versatility positions this compound as a compound of significant interest for professionals in drug discovery and materials science.

Historical Context: The Dawn of Ring-Forming Reactions

The discovery and synthesis of cyclic diones like this compound are intrinsically linked to the development of powerful ring-forming reactions in the early 20th century. While a single, seminal publication for this specific molecule is not readily apparent, its synthesis relies on well-established principles of carbonyl chemistry, primarily the Michael addition and subsequent intramolecular condensation reactions.

The intellectual framework for constructing such six-membered rings was significantly advanced by the work of Sir Robert Robinson. His discovery of the Robinson annulation in 1935 provided a robust method for creating cyclohexenone rings by combining a Michael addition with an intramolecular aldol condensation.[5][6] This reaction became a cornerstone for the synthesis of steroids and other natural products.[5] Although the Robinson annulation typically yields an α,β-unsaturated ketone, its underlying principles—the sequential formation of C-C bonds through conjugate addition and cyclization—are directly applicable to the synthesis of saturated diones like this compound. The synthesis of this and similar 1,3-diones can be viewed as a logical extension of these foundational synthetic strategies.

Core Synthetic Methodologies

The construction of the this compound scaffold is most efficiently achieved through a convergent synthesis that builds the cyclic system from acyclic precursors. The most logical and historically significant approach involves a tandem Michael addition-intramolecular condensation sequence.

The Michael-Claisen Pathway

This strategy represents the most direct and widely applicable route. It involves two key transformations:

-

Michael Addition (Conjugate Addition): A nucleophile, typically an enolate generated from an active methylene compound like diethyl malonate, is added to the β-carbon of an α,β-unsaturated carbonyl compound. To introduce the required phenyl group at the 5-position, a phenyl-containing acceptor or donor is required.

-

Intramolecular Claisen (Dieckmann) Condensation: Following the Michael addition, the resulting intermediate, which now contains two ester functionalities and a ketone (or a related structure), undergoes a base-catalyzed intramolecular cyclization to form the six-membered β-dicarbonyl ring.

Subsequent hydrolysis of the resulting ester and decarboxylation yields the final this compound. This sequence provides a high degree of control over the substitution pattern of the resulting ring.

References

- 1. CAS 493-72-1: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound | 493-72-1 [chemicalbook.com]

- 3. 5-苯基-1,3-环己二酮 96% | Sigma-Aldrich [sigmaaldrich.com]

- 4. 5-Phenyl-1,3-cyclohexanedione 96 493-72-1 [sigmaaldrich.com]

- 5. Robinson annulation - Wikipedia [en.wikipedia.org]

- 6. jk-sci.com [jk-sci.com]

An In-depth Technical Guide to the Thermal Stability of 5-Phenylcyclohexane-1,3-dione

Foreword: Understanding the Criticality of Thermal Stability in Drug Development

In the landscape of pharmaceutical development and materials science, the thermal stability of a compound is a cornerstone of its viability. For a molecule like 5-Phenylcyclohexane-1,3-dione, which serves as a crucial building block in the synthesis of more complex pharmaceutical agents, a thorough understanding of its behavior under thermal stress is not merely academic—it is a prerequisite for robust process development, formulation, and ensuring the safety and efficacy of the final drug product.[1] This guide provides a comprehensive framework for evaluating the thermal stability of this compound, grounded in established analytical techniques and first-principles of chemical degradation.

Physicochemical Properties of this compound

A foundational understanding of the molecule's intrinsic properties is essential before delving into its thermal behavior.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₂O₂ | [1][2] |

| Molecular Weight | 188.22 g/mol | [3] |

| Appearance | White to cream or yellow-orange powder | [2] |

| Melting Point | 188 °C (literature) | [3] |

The presence of both a phenyl group and a 1,3-dione moiety within a cyclohexane ring suggests a molecule with a degree of rigidity and the potential for complex degradation pathways.[1]

Core Principles of Thermal Analysis

To rigorously assess the thermal stability of this compound, we employ two primary thermoanalytical techniques: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

TGA provides quantitative information on the mass changes in a material as a function of temperature or time in a controlled atmosphere.[4][5][6] This technique is indispensable for determining the onset of decomposition, identifying intermediate degradation steps, and quantifying residual mass.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[7][8] It is a powerful tool for identifying thermal events such as melting, crystallization, and decomposition, and for quantifying the enthalpy changes associated with these processes.

Experimental Protocols for Thermal Stability Assessment

The following protocols are based on internationally recognized standards to ensure data integrity and reproducibility.

Thermogravimetric Analysis (TGA) Protocol

This protocol is designed in accordance with ASTM E1131 for compositional analysis by thermogravimetry.[4][5][6][9][10]

Objective: To determine the onset temperature of decomposition and the mass loss profile of this compound.

Methodology:

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA pan (platinum or alumina).

-

Atmosphere: Purge the furnace with high-purity nitrogen at a flow rate of 50-100 mL/min to provide an inert atmosphere.

-

Temperature Program:

-

Equilibrate the sample at 30 °C for 5 minutes.

-

Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.

-

-

Data Acquisition: Continuously record the sample mass as a function of temperature.

-

Data Analysis:

-

Plot the mass loss percentage versus temperature.

-

Determine the onset temperature of decomposition (Tonset) from the intersection of the baseline and the tangent of the decomposition step.

-

Calculate the first derivative of the mass loss curve (DTG curve) to identify the temperatures of maximum decomposition rates.

-

References

- 1. CAS 493-72-1: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound | 493-72-1 [chemicalbook.com]

- 3. 5-苯基-1,3-环己二酮 96% | Sigma-Aldrich [sigmaaldrich.com]

- 4. store.astm.org [store.astm.org]

- 5. infinitalab.com [infinitalab.com]

- 6. kalite.com [kalite.com]

- 7. store.astm.org [store.astm.org]

- 8. webstore.ansi.org [webstore.ansi.org]

- 9. standards.iteh.ai [standards.iteh.ai]

- 10. Compositional Analysis by Thermogravimetry | Testing Standard | WJE [wje.com]

Methodological & Application

The Phenyl Advantage: A Guide to Synthesizing Novel Heterocycles from 5-Phenylcyclohexane-1,3-dione

Introduction: Unlocking the Potential of a Versatile Building Block

In the landscape of modern medicinal chemistry and drug development, the quest for novel molecular scaffolds with significant biological activity is relentless. Heterocyclic compounds form the backbone of a vast array of pharmaceuticals, and their synthesis is a cornerstone of organic chemistry. Within the arsenal of versatile starting materials, 1,3-dicarbonyl compounds have long been prized for their reactivity and ability to participate in a multitude of cyclization reactions. Among these, 5-Phenylcyclohexane-1,3-dione stands out as a particularly valuable precursor. The presence of the phenyl group at the 5-position not only introduces a key aromatic feature, influencing the lipophilicity and potential for π-π stacking interactions in the resulting molecules, but also impacts the reactivity of the dione system. This guide provides an in-depth exploration of the synthetic utility of this compound, offering detailed protocols and mechanistic insights for the synthesis of several important classes of heterocyclic compounds.

This document is structured to provide researchers, scientists, and drug development professionals with a comprehensive and practical resource. We will delve into the synthesis of key heterocyclic families, including acridine-1,8-diones, xanthenones, pyrazolo[3,4-b]quinolines, and thiophenes. Each section will elucidate the underlying chemical principles, provide step-by-step experimental protocols, and present data in a clear and accessible format. The causality behind experimental choices will be explained, empowering researchers to not only replicate these methods but also to adapt and innovate upon them.

Core Properties of this compound

Before proceeding to its applications, it is essential to understand the key physicochemical properties of the starting material.

| Property | Value |

| Molecular Formula | C₁₂H₁₂O₂ |

| Molecular Weight | 188.22 g/mol |

| Appearance | Slightly yellow to yellow crystalline powder[1][2] |

| Melting Point | 188 °C (lit.)[1] |

| CAS Number | 493-72-1[2][3][4][5][6] |

The reactivity of this compound is primarily governed by the two carbonyl groups and the acidic methylene protons at the C2 position, which are flanked by the electron-withdrawing carbonyls. This allows the molecule to act as a nucleophile in various condensation and addition reactions, making it an ideal substrate for building complex heterocyclic systems.[3]

I. Synthesis of Acridine-1,8-dione Derivatives: A One-Pot Multicomponent Approach

Acridine-1,8-diones are a class of compounds known for their wide range of biological activities, including antibacterial, anticancer, and antimalarial properties.[7] The synthesis of these scaffolds can be efficiently achieved through a one-pot, three-component reaction involving this compound, an aromatic aldehyde, and a nitrogen source, typically ammonium acetate or an amine.[8][9]

Mechanistic Rationale

The reaction proceeds through an initial Knoevenagel condensation between the aromatic aldehyde and one molecule of this compound to form an arylmethylene intermediate. This is followed by a Michael addition of a second molecule of the dione to the activated double bond. The resulting intermediate then undergoes cyclization with the nitrogen source, followed by dehydration to yield the final acridine-1,8-dione product. The use of a catalyst, such as triethylamine, facilitates the condensation and cyclization steps.[8]

Caption: Workflow for the synthesis of Acridine-1,8-diones.

Experimental Protocol: Synthesis of 3,3,6,6-Tetramethyl-9-phenyl-10-(aryl)-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione

This protocol is adapted from a general procedure for the synthesis of acridine-1,8-diones.[8]

Materials:

-

This compound (2 mmol)

-

Aromatic aldehyde (e.g., benzaldehyde) (1 mmol)

-

Ammonium acetate (1.5 mmol)

-

Ethanol (20 mL)

-

Triethylamine (catalytic amount)

Procedure:

-

In a 50 mL round-bottom flask, dissolve this compound (2 mmol) and the aromatic aldehyde (1 mmol) in ethanol (20 mL).

-

Add ammonium acetate (1.5 mmol) and a catalytic amount of triethylamine to the mixture.

-

Reflux the reaction mixture for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

The solid product that precipitates out is collected by filtration.

-

Wash the solid with cold ethanol and dry under vacuum.

-

Recrystallize the crude product from ethanol to obtain the pure acridine-1,8-dione derivative.

Expected Results:

The reaction typically affords the desired acridine-1,8-dione derivatives in good to excellent yields (70-90%), depending on the specific aromatic aldehyde used. The products can be characterized by standard spectroscopic techniques (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

| Aldehyde | Product | Yield (%) |

| Benzaldehyde | 9,10-Diphenyl-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione | ~85 |

| 4-Chlorobenzaldehyde | 9-(4-Chlorophenyl)-10-phenyl-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione | ~90 |

| 4-Methoxybenzaldehyde | 9-(4-Methoxyphenyl)-10-phenyl-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione | ~82 |

II. Synthesis of Xanthenone Derivatives via Condensation

Xanthenone derivatives are another important class of heterocyclic compounds with diverse biological activities. Their synthesis can be achieved through the condensation of this compound with an aromatic aldehyde under acidic or basic conditions.

Mechanistic Rationale

The reaction proceeds similarly to the initial steps of the acridine-1,8-dione synthesis. A Knoevenagel condensation between the aldehyde and the dione is followed by a Michael addition of a second dione molecule. The resulting intermediate then undergoes an intramolecular cyclization and dehydration, this time involving one of the enolic hydroxyl groups, to form the pyran ring of the xanthenone core. The choice of catalyst (acidic vs. basic) can influence the reaction rate and yield.

Caption: General workflow for xanthenone synthesis.

Experimental Protocol: Synthesis of 9-Aryl-3-phenyl-3,4,6,7,9,10-hexahydro-1H,8H-xanthene-1,8-dione

This protocol is based on a general procedure for the synthesis of xanthenones from 1,3-diones.

Materials:

-

This compound (2 mmol)

-

Aromatic aldehyde (e.g., 4-nitrobenzaldehyde) (1 mmol)

-

Glacial acetic acid (10 mL)

-

p-Toluenesulfonic acid (p-TSA) (catalytic amount)

Procedure:

-

In a 50 mL round-bottom flask, suspend this compound (2 mmol) and the aromatic aldehyde (1 mmol) in glacial acetic acid (10 mL).

-

Add a catalytic amount of p-toluenesulfonic acid to the suspension.

-

Reflux the reaction mixture for 2-3 hours, monitoring the progress by TLC.

-